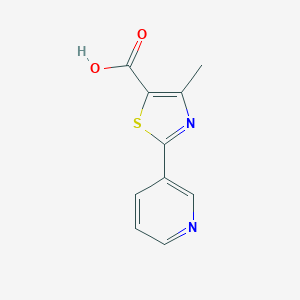

2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid

Descripción

Propiedades

IUPAC Name |

4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)15-9(12-6)7-3-2-4-11-5-7/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLQNROYBZEUGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376984 | |

| Record name | 4-Methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39091-01-5 | |

| Record name | 4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39091-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Pyridyl)-4-methylthiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid (CAS 39091-01-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid. The compound is primarily documented as a synthetic intermediate, and detailed information on its biological activity, mechanism of action, and extensive experimental protocols is limited in the public domain.

Core Compound Properties

This compound is a heterocyclic compound containing both a pyridine and a thiazole ring. Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 39091-01-5 | [1] |

| Molecular Formula | C₁₀H₈N₂O₂S | [1] |

| Molecular Weight | 220.25 g/mol | [1] |

| Alternate Names | 4-methyl-2-(3-pyridinyl)-5-thiazolecarboxylic acid | [1] |

| Appearance | Crystalline solid | |

| Purity | Typically ≥97% or ≥98% | |

| Solubility | Soluble in DMSO and DMF |

Synthesis and Chemical Data

This compound is primarily utilized as a building block in the synthesis of more complex molecules for pharmaceutical research.[1]

General Synthetic Approach

While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, a general synthetic route can be conceptualized based on established thiazole synthesis methodologies, such as the Hantzsch thiazole synthesis.

A plausible synthetic workflow is outlined in the diagram below. This typically involves the condensation of a thioamide (in this case, nicotinamide or a derivative) with an α-haloketone or a related compound.

Caption: Generalized synthetic workflow for this compound.

Biological Context and Potential Applications

Currently, there is a lack of specific data in the public domain detailing the biological activity, pharmacological profile, or mechanism of action of this compound itself. Its primary documented role is that of a synthetic intermediate in the development of other pharmaceutical agents.[1]

However, the core chemical scaffolds present in this molecule, namely the thiazole and pyridine rings, are prevalent in a wide range of biologically active compounds.

-

Thiazole Derivatives: The thiazole ring is a key structural component in many approved drugs and biologically active molecules, exhibiting a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.

-

Pyridine Derivatives: The pyridine ring is another important pharmacophore found in numerous pharmaceuticals. Its presence can influence the physicochemical properties of a molecule, such as solubility and receptor binding affinity.

The combination of these two heterocyclic systems in this compound makes it a valuable precursor for the synthesis of novel drug candidates. Researchers may utilize this compound as a starting point to generate libraries of derivatives for screening against various biological targets.

Experimental Protocols

Conclusion

This compound (CAS 39091-01-5) is a well-characterized chemical compound with established physical and chemical properties. Its significance in the field of drug discovery and development lies in its role as a versatile synthetic intermediate. While direct biological activity data for this specific compound is not extensively documented, its constituent thiazole and pyridine moieties are of great interest in medicinal chemistry. Further research and publication are required to elucidate any intrinsic biological effects of this molecule and to fully explore the potential of its derivatives as therapeutic agents. Professionals in drug development can leverage this compound as a foundational element for creating novel molecules with potentially valuable pharmacological profiles.

References

An In-depth Technical Guide to 4-methyl-2-(3-pyridinyl)-5-thiazolecarboxylic acid

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of 4-methyl-2-(3-pyridinyl)-5-thiazolecarboxylic acid, a heterocyclic compound of interest in pharmaceutical research. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties

4-methyl-2-(3-pyridinyl)-5-thiazolecarboxylic acid is a synthetic intermediate, suggesting its primary use in the synthesis of more complex pharmaceutical compounds.[1] Its fundamental chemical and physical properties are summarized below. It is important to note that while some experimental data is available, other parameters are predicted and should be considered as such.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 39091-01-5 | [1][2][3] |

| Molecular Formula | C₁₀H₈N₂O₂S | [1] |

| Molecular Weight | 220.25 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | No experimental data found. | |

| Boiling Point | No experimental data found. | |

| pKa | No experimental data found. | |

| LogP | No experimental data found. |

Synthesis and Experimental Protocols

Probable Synthesis Pathway (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis involves the reaction of a thioamide with an α-haloketone. For the synthesis of the target compound, this would likely involve the reaction of nicotinamide (pyridine-3-carbothioamide) with an appropriate α-haloacetoacetate derivative, followed by hydrolysis of the resulting ester.

Conceptual Experimental Workflow:

Caption: Probable Hantzsch synthesis workflow for the target compound.

Detailed Methodology for a Related Compound: Synthesis of Ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate[4]

This protocol for the 4-pyridyl isomer can serve as a template for the synthesis of the 3-pyridyl analogue.

Materials:

-

Pyridine-4-carbothioamide

-

Ethyl 2-chloro-3-oxobutanoate

-

Absolute ethanol

-

Sodium bicarbonate solution (10%)

-

Cold water

Procedure:

-

A mixture of pyridine-4-carbothioamide (30 mmol) and ethyl 2-chloro-3-oxobutanoate (30 mmol) is refluxed in absolute ethanol (30 mL) for 5 hours.[4]

-

After cooling, the reaction mixture is poured into cold water.[4]

-

The mixture is neutralized with a 10% sodium bicarbonate solution.[4]

-

The resulting solid precipitate is filtered, washed with water, and then crystallized from water to yield the final product.[4]

To obtain the carboxylic acid from the resulting ester, a standard ester hydrolysis protocol would be employed, for instance, by refluxing with an aqueous solution of sodium hydroxide in ethanol, followed by acidification to precipitate the carboxylic acid.

Biological Activity and Mechanism of Action

Direct experimental data on the biological activity and mechanism of action of 4-methyl-2-(3-pyridinyl)-5-thiazolecarboxylic acid is not available in the current body of scientific literature. However, the broader class of thiazole and thiazole-carboxylic acid derivatives has been extensively studied and is known to exhibit a range of biological activities.

Potential Antimicrobial and Antifungal Activity

Thiazole-containing compounds are a well-established class of antimicrobial and antifungal agents.[4][5] Derivatives of 4-methyl-2-(pyridin-4-yl)-thiazole have been synthesized and screened for their antimicrobial activities against various Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[4][6] The biological activity of these compounds is often attributed to the thiazole ring system, which can interact with various biological targets in microorganisms.

Potential Anticancer Activity

Numerous studies have highlighted the potential of thiazole derivatives as anticancer agents.[7][8] The thiazole moiety is a key structural component in several approved anticancer drugs. The potential mechanisms of action for thiazole-based anticancer compounds are diverse and can include the inhibition of kinases, disruption of cell cycle progression, and induction of apoptosis.[8]

Hypothesized Anticancer Mechanism of Action:

Caption: A generalized signaling pathway for thiazole-based inhibitors.

Disclaimer: The information presented in this guide is based on currently available scientific literature. The synthesis protocol and biological activities are largely inferred from studies on closely related compounds due to the lack of specific data for 4-methyl-2-(3-pyridinyl)-5-thiazolecarboxylic acid. Further experimental validation is required to confirm these properties for the specific compound of interest.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-METHYL-2-(3-PYRIDINYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID (1 x 1 g) | Reagentia [reagentia.eu]

- 3. 4-METHYL-2-(3-PYRIDINYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID (1 x 25 g) | Reagentia [reagentia.eu]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known applications of 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid. This document is intended for an audience with a technical background in chemistry and pharmacology, such as researchers, scientists, and professionals in the field of drug development. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a pyridine ring attached to a thiazole-4-methyl-5-carboxylic acid core. Its chemical properties make it a valuable synthetic intermediate in the preparation of more complex molecules for pharmaceutical applications.

| Identifier | Value |

| IUPAC Name | 2-(pyridin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid |

| CAS Number | 39091-01-5 |

| Molecular Formula | C₁₀H₈N₂O₂S |

| Molecular Weight | 220.25 g/mol |

| SMILES | CC1=C(C(=O)O)SC(=N1)C2=CC=CN=C2 |

| InChI Key | CJLQNROYBZEUGH-UHFFFAOYSA-N |

Physical Properties:

| Property | Value |

| Appearance | Crystalline solid |

| Solubility | DMF: 1.5 mg/mL, DMSO: 2 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL[1] |

Synthesis

The primary synthetic route to this compound is through the Hantzsch thiazole synthesis, followed by hydrolysis of the resulting ester. This method involves the condensation of an α-haloketone with a thioamide.

Synthesis Workflow

The synthesis can be visualized as a two-step process:

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol is based on established methods for the synthesis of analogous 2-(pyridyl)-thiazole derivatives.

Step 1: Synthesis of Ethyl 2-(3-pyridyl)-4-methylthiazole-5-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine-3-carbothioamide (1 equivalent) in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add ethyl 2-chloroacetoacetate (1 equivalent).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 5-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into cold water and neutralize with a 10% sodium bicarbonate solution.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Suspend the ethyl 2-(3-pyridyl)-4-methylthiazole-5-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M).

-

Reaction Conditions: Heat the mixture to reflux and stir until the hydrolysis is complete (typically monitored by TLC).

-

Work-up: After cooling the reaction mixture, acidify it with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 3-4.

-

Isolation and Purification: The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried to yield the final product.

Biological Activity and Applications

Currently, there is limited publicly available data on the specific biological activity and signaling pathway interactions of this compound. It is primarily documented as a synthetic intermediate for the development of more complex pharmaceutical compounds.

The thiazole and pyridine moieties are present in a wide range of biologically active molecules, and derivatives of similar structures have shown potential in various therapeutic areas. For instance, other substituted 2-(pyridyl)thiazole derivatives have been investigated for their potential as:

-

Antimicrobial agents

-

Anticancer agents

-

Anti-inflammatory agents

It is plausible that this compound serves as a building block in the synthesis of compounds targeting a variety of biological pathways. However, without specific screening data, its precise role remains speculative.

Signaling Pathway and Logical Relationships

As no specific signaling pathways have been elucidated for this compound, a generalized logical diagram for its potential application in drug discovery is presented below.

Caption: Logical workflow from synthesis to potential drug candidate.

Conclusion

This compound is a well-defined chemical entity with a straightforward synthetic pathway. While direct biological activity data for this specific molecule is scarce, its structural motifs are prevalent in pharmacologically active compounds. This guide provides the foundational chemical knowledge necessary for researchers to utilize this compound as a synthetic intermediate in the exploration of new therapeutic agents. Further biological screening of this compound and its derivatives is warranted to elucidate its potential pharmacological profile.

References

Technical Guide: 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid, a key heterocyclic building block in pharmaceutical synthesis. It covers its chemical properties, detailed synthetic protocols, and its relevance in the development of therapeutic agents, particularly as a precursor to xanthine oxidase inhibitors.

Chemical and Physical Properties

This compound is a crystalline solid primarily utilized as a synthetic intermediate in the development of more complex pharmaceutical compounds.[1][2] Its core structure, featuring a pyridine ring linked to a substituted thiazole, is a common motif in medicinal chemistry.

| Property | Data | Reference(s) |

| Molecular Weight | 220.25 g/mol | [2] |

| Molecular Formula | C₁₀H₈N₂O₂S | [1][2] |

| CAS Number | 39091-01-5 | [1][2] |

| Canonical SMILES | CC1=C(C(=O)O)SC(=N1)C2=CC=NC=C2 | [1] |

| InChI Key | CJLQNROYBZEUGH-UHFFFAOYSA-N | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | Typically ≥98% | [1] |

| Melting Point | 221-226 °C (Decomposition) Value for 2-(2-Pyridyl) isomer, expected to be similar. | [3] |

| Solubility | DMF: 1.5 mg/mL; DMSO: 2 mg/mL; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1] |

| Alternate Names | 4-methyl-2-(3-pyridinyl)-5-thiazolecarboxylic acid | [2] |

Experimental Protocols: Synthesis

The primary route for synthesizing the 2-(pyridyl)-4-methyl-thiazole-5-carboxylic acid scaffold is a variation of the Hantzsch thiazole synthesis.[4][5] The process typically involves two main stages: the formation of the ethyl ester intermediate followed by its hydrolysis to yield the final carboxylic acid.

Stage 1: Synthesis of Ethyl 4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxylate

This step involves the condensation of a pyridine-containing thioamide with an α-halo ketoester.

-

Reactants:

-

3-Pyridinecarboximidamide (or its thioamide equivalent, pyridine-3-carbothioamide).

-

Ethyl 2-chloroacetoacetate.

-

-

Procedure:

-

Equimolar amounts of 3-pyridinecarboximidamide and ethyl 2-chloroacetoacetate are dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.[5]

-

The mixture is heated under reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product.

-

The solution is often neutralized or made slightly basic by adding a solution of sodium carbonate or a similar base to facilitate the precipitation of the crude product.[6]

-

The resulting solid is collected by filtration, washed with water, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure ethyl ester intermediate.

-

Stage 2: Hydrolysis to this compound

The final step is the conversion of the ester to the carboxylic acid.

-

Reactant:

-

Ethyl 4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxylate.

-

-

Procedure:

-

The ethyl ester from Stage 1 is suspended in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (NaOH).

-

The mixture is heated to reflux and stirred for 1-2 hours until the hydrolysis is complete (monitored by TLC).

-

After cooling the reaction mixture to room temperature, the ethanol is typically removed under reduced pressure.

-

The remaining aqueous solution is diluted with water and then acidified to a pH of approximately 4-5 using a mineral acid like hydrochloric acid (HCl).

-

The acidic conditions cause the carboxylic acid to precipitate out of the solution.

-

The solid product is collected by filtration, washed thoroughly with cold water to remove residual salts, and dried under vacuum to yield this compound.

-

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the two-stage synthesis protocol from commercially available starting materials to the final product.

Caption: A typical two-step synthesis of the title compound.

Biological Signaling Pathway: Xanthine Oxidase Inhibition

Derivatives of this compound are precursors to potent non-purine selective inhibitors of xanthine oxidase, an essential enzyme in purine metabolism. The drug Febuxostat, which shares a similar core structure, is a prime example. Inhibiting this enzyme is a key therapeutic strategy for treating hyperuricemia and gout.

Caption: Inhibition of the purine catabolism pathway by a XO inhibitor.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemhelpasap.com [chemhelpasap.com]

Spectroscopic Analysis of 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and drug development. Its structure, combining a pyridine ring, a thiazole core, and a carboxylic acid functional group, suggests potential applications as a synthetic intermediate for novel therapeutic agents.[1][2] The definitive characterization of this molecule relies on a comprehensive analysis of its spectroscopic data. This technical guide outlines the expected spectroscopic properties and the methodologies used for their determination.

While specific experimental data for this compound (CAS 39091-01-5) is not widely available in the public domain, this document provides a detailed framework based on the known spectroscopic characteristics of related thiazole and pyridine derivatives. The information herein is intended to guide researchers in the analysis and interpretation of experimentally obtained data for this compound.

Molecular Structure and Expected Spectroscopic Features

The chemical structure of this compound is presented below. The key functional groups that give rise to characteristic spectroscopic signals are the pyridine ring, the substituted thiazole ring, the methyl group, and the carboxylic acid moiety.

Chemical Structure:

-

IUPAC Name: 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid[3]

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on typical values for similar chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 - 12.0 | Singlet, broad | 1H | Carboxylic acid (-COOH) |

| ~9.1 - 9.0 | Singlet or Doublet | 1H | Pyridine C2-H |

| ~8.6 - 8.5 | Doublet | 1H | Pyridine C6-H |

| ~8.2 - 8.1 | Doublet of Triplets | 1H | Pyridine C4-H |

| ~7.5 - 7.4 | Doublet of Doublets | 1H | Pyridine C5-H |

| ~2.7 - 2.6 | Singlet | 3H | Methyl (-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 160 | Carboxylic acid (-C OOH) |

| ~168 - 165 | Thiazole C2 |

| ~155 - 150 | Thiazole C5 |

| ~152 - 148 | Pyridine C2 & C6 |

| ~138 - 135 | Pyridine C4 |

| ~130 - 125 | Thiazole C4 |

| ~125 - 123 | Pyridine C5 |

| ~120 - 118 | Pyridine C3 |

| ~20 - 17 | Methyl (-C H₃) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1580, ~1470 | Medium-Strong | C=C and C=N stretching (Pyridine and Thiazole rings) |

| ~1300 - 1200 | Medium | C-O stretch (Carboxylic acid) |

| ~900 - 650 | Medium-Strong | C-H out-of-plane bending (Aromatic rings) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 220 | [M]⁺˙ (Molecular ion) |

| 202 | [M - H₂O]⁺˙ |

| 175 | [M - COOH]⁺ |

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for the unambiguous identification and characterization of this compound. Standard methodologies for each key technique are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Complete dissolution is essential and can be aided by gentle warming or sonication.

-

Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition: Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

¹³C NMR Acquisition: Carbon spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is collected prior to the sample scan to correct for atmospheric and instrumental interferences.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (typically µg/mL to ng/mL).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

-

Data Acquisition: The instrument is calibrated prior to analysis. Data is acquired in either positive or negative ion mode to detect the molecular ion and key fragments.

Workflow and Relationships

The characterization of this compound follows a logical workflow, beginning with its synthesis and culminating in its spectroscopic confirmation.

References

The Multifaceted Biological Activities of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, serves as a pivotal scaffold in medicinal chemistry.[1][2] The unique structural features of the thiazole ring have led to the development of a vast array of derivatives exhibiting a broad spectrum of pharmacological activities.[1][3] This technical guide provides an in-depth overview of the significant biological activities of thiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity

Thiazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxicity against various cancer cell lines.[1][3] The anticancer efficacy of these derivatives is often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and survival signaling pathways.[1][4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected thiazole derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Thiazole-naphthalene derivative 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [5] |

| Compound 4m | MCF-7 (Breast) | 1.82 ± 0.158 | [6] |

| Compound 4m | BT-474 (Breast) | 1.9 ± 0.17 | [6] |

| Compound 4m | A-549 (Lung) | 1.69 ± 0.142 | [6] |

| Compound 4m | MOLT-4 (Leukemia) | 2.2 ± 0.195 | [6] |

| Compound 4m | BxPC-3 (Pancreatic) | 1.95 ± 0.166 | [6] |

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [7] |

| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | [7] |

| DIPTH | HepG-2 (Liver) | 14.05 µg/mL | [8] |

| DIPTH | MCF-7 (Breast) | 17.77 µg/mL | [8] |

| Compound 5 | A549 (Lung) | 0.452 | [9] |

| Thiazole derivative 8 | MCF-7 (Breast) | 3.36 ± 0.06 µg/ml | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[7][11]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Thiazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the thiazole derivative in the culture medium. The final DMSO concentration should not exceed 0.5%. After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plates for another 48-72 hours.[11][12]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration using non-linear regression analysis.[11]

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition

Many thiazole derivatives exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and apoptosis.[1][12]

Antimicrobial Activity

Thiazole-containing compounds have a long history of use as antimicrobial agents, with some derivatives exhibiting potent activity against a wide range of bacteria and fungi.[13][14] Their mechanisms of action are diverse and can include the inhibition of essential enzymes or disruption of cell membrane integrity.[13][14][15]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives against different microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference(s) |

| Benzothiazole ethyl urea 3a | S. aureus | 0.008 | [2] |

| Benzothiazole ethyl urea 3b | S. aureus | 0.03 | [2] |

| Thiazole-quinolinium derivative | Vancomycin-resistant E. faecium | 2–32 | [16] |

| Thiazole-quinolinium derivative | E. coli NDM-1 | 0.5–64 | [16] |

| 2-phenyl-1,3-thiazole derivative 12 | S. aureus | 125–150 | [17] |

| 2-phenyl-1,3-thiazole derivative 12 | E. coli | 125–150 | [17] |

| 2-phenyl-1,3-thiazole derivative 12 | A. niger | 125–150 | [17] |

| Benzo[d]thiazole derivative 13 | Gram-positive/negative bacteria | 50–75 | [17] |

| Benzo[d]thiazole derivative 14 | Gram-positive/negative bacteria | 50–75 | [17] |

| Heteroaryl(aryl) thiazole derivative 3 | Various bacteria | 230-700 | [18] |

| Heteroaryl(aryl) thiazole derivative 9 | Various fungi | 60-230 | [18] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Thiazole derivative stock solution (in DMSO)

-

96-well microtiter plates

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: Perform a two-fold serial dilution of the thiazole derivative in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

A key mechanism of action for some antibacterial thiazole derivatives is the inhibition of DNA gyrase, an essential enzyme involved in bacterial DNA replication and repair.[15]

Anti-inflammatory Activity

Thiazole derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the treatment of various inflammatory conditions.[19][20] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and signaling pathways.[21][22]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity of selected thiazole derivatives, presented as the percentage of inhibition of paw edema.

| Compound/Derivative | Assay | Inhibition (%) | Reference(s) |

| Thiazole-based chalcone | Carrageenan mouse paw edema | 51-55 | [23] |

| Nitro-substituted thiazole 3c | Carrageenan-induced rat paw edema | up to 44 | [19] |

| Nitro-substituted thiazole 3d | Carrageenan-induced rat paw edema | up to 41 | [19] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.[19][24]

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Thiazole derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Diclofenac sodium)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.[24]

-

Compound Administration: Administer the thiazole derivative or the standard drug orally or intraperitoneally to the rats. The control group receives only the vehicle.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[24]

-

Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group at each time point.

Signaling Pathway: Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of anti-inflammatory action for many thiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[21][22]

Antiviral Activity

Certain thiazole derivatives have shown promising antiviral activity against a range of viruses, including influenza viruses, coronaviruses, and HIV.[22][25][26] Their mechanisms of action can involve targeting viral enzymes or interfering with viral entry and replication processes.[22]

Quantitative Antiviral Activity Data

The following table provides the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values for selected thiazole derivatives against various viruses.

| Compound/Derivative | Virus | EC50/IC50 | Reference(s) |

| Thiazole derivative | Influenza A | IC50 = 0.289 µM | [25] |

| Thiazole derivative | Influenza H1N1 | IC50 = 13.06 µM | [25] |

| Benzo[d]thiazole derivative | Influenza H1N1 | EC50 = 3.9 µM | [25] |

| Benzo[d]thiazole derivative | Influenza H3N2 | EC50 = 2.6 µM | [25] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.

Materials:

-

Susceptible host cell line

-

Virus stock

-

Thiazole derivative

-

Culture medium

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

Procedure:

-

Cell Monolayer Preparation: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a known amount of virus for 1-2 hours.

-

Compound Treatment: After adsorption, remove the virus inoculum and wash the cells. Add an overlay medium containing different concentrations of the thiazole derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: After incubation, fix and stain the cells with crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Antidiabetic Activity

Thiazole derivatives, particularly thiazolidinediones, are well-established as effective antidiabetic agents.[27][28] They primarily act by improving insulin sensitivity, and some newer derivatives also inhibit enzymes involved in carbohydrate digestion.[27][29][30]

Quantitative Antidiabetic Activity Data

The following table shows the IC50 values of selected thiazole derivatives against enzymes relevant to diabetes.

| Compound/Derivative | Target Enzyme | IC50 | Reference(s) |

| Xanthene-based thiazole | α-Glucosidase | 56.47 nM | [29] |

| Xanthene-based thiazole | α-Amylase | 124.84 nM | [29] |

| Hydrazine clubbed thiazole | α-Glucosidase | 9.36 - 49.52 µM | [31] |

| Hydrazine clubbed thiazole | α-Amylase | 4.94 - 28.17 µM | [31] |

| 5-(arylidene) thiazolidine-2,4-dione | Aldose Reductase | 0.382 µM | [30] |

| Thiazol-4(5H)-one derivative 4m | Anti-glycation | 1.095 ± 0.002 µM | [32] |

Experimental Protocol: α-Glucosidase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates in the intestine.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

-

Thiazole derivative

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate

-

96-well plate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add the α-glucosidase enzyme solution and different concentrations of the thiazole derivative.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

-

Substrate Addition: Initiate the reaction by adding the pNPG substrate.

-

Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

-

Reaction Termination: Stop the reaction by adding sodium carbonate solution.

-

Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition of α-glucosidase activity. Determine the IC50 value from a dose-response curve.

Experimental Workflow for Drug Discovery

The discovery and development of new thiazole-based therapeutic agents typically follow a structured workflow.

Thiazole derivatives represent a versatile and highly valuable class of compounds in the field of drug discovery. Their diverse biological activities, spanning from anticancer to antidiabetic effects, underscore the potential of the thiazole scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms. It is intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences, facilitating the continued exploration and development of thiazole-based drugs to address a wide range of diseases.

References

- 1. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. jchemrev.com [jchemrev.com]

- 14. The Potential of Thiazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 20. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Benzothiazole Moiety and Its Derivatives as Antiviral Agents | MDPI [mdpi.com]

- 27. Bot Verification [rasayanjournal.co.in]

- 28. rjptonline.org [rjptonline.org]

- 29. ijpsjournal.com [ijpsjournal.com]

- 30. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Synthesis, anti-diabetic profiling and molecular docking studies of 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Review of 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic Acid and Its Derivatives

This technical guide provides a comprehensive overview of 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid, a key synthetic intermediate, and its derivatives, which have shown significant potential in pharmaceutical research. The document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, biological activities, and structure-activity relationships of this class of compounds.

Core Compound Properties

This compound is a heterocyclic compound featuring a pyridine ring attached to a thiazole-carboxylic acid backbone. It serves as a crucial building block in the synthesis of more complex molecules with diverse pharmacological applications.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 39091-01-5 | [1][2] |

| Molecular Formula | C₁₀H₈N₂O₂S | [1][2] |

| Molecular Weight | 220.25 g/mol | [1] |

| Alternate Names | 4-methyl-2-(3-pyridinyl)-5-thiazolecarboxylic acid | [1] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥98% | [2] |

| Solubility | DMF: 1.5 mg/ml; DMSO: 2 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml | [2] |

| SMILES | OC(=O)c1sc(nc1C)c1cccnc1 | [2] |

| InChI Key | CJLQNROYBZEUGH-UHFFFAOYSA-N | [2] |

Synthesis and Derivatization

The core structure of this compound is utilized as a scaffold for creating a variety of derivatives with tailored biological activities. The synthesis of related structures often involves multi-step reactions.

A common route for synthesizing the thiazole ring involves the Hantzsch thiazole synthesis. While a specific protocol for the title compound is not detailed in the provided literature, a general workflow can be inferred from the synthesis of related aminothiazoles.

Caption: General synthesis of a 2-aminothiazole intermediate.

A pyridine solvate of 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid, a derivative of the title compound and related to the gout medication Febuxostat, was synthesized in a multi-step process.[3]

Experimental Protocol:

-

Ester Formation: 2-(3-Formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester (42.6 g, 0.123 mol) was treated with formic acid (384 ml), sodium formate (15.3 g, 0.147 mol), and hydroxylamine hydrochloride (10.2 g, 0.147 mol). This reaction yielded 21.4 g (50.5% yield) of 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester.[3]

-

Hydrolysis: The resulting ester was hydrolyzed using NaOH in a mixture of tetrahydrofuran and ethanol.[3]

-

Crystallization: The final product was obtained as brown block crystals by slow evaporation from a pyridine solution, yielding the title compound with a 70% yield.[3]

Caption: Synthesis workflow for a Febuxostat-related compound.

Biological Activity and Applications

Derivatives of this compound have been investigated for a range of biological activities, including anticancer and antimicrobial properties.

Thiazole derivatives are recognized for their potential in developing novel anticancer agents.[4] Their structural versatility allows for the modulation of critical cellular processes involved in tumorigenesis.[4] Studies on 4-phenyl-2-(pyridyl methylene)hydrazinyl) thiazole derivatives have shown that substituents on the pyridyl and thiazole rings significantly influence cytotoxic activity.[4] Specifically, derivatives with 3-pyridyl groups demonstrated enhanced activity in some cases.[4] Thiazole and pyridine moieties are present in several established anticancer drugs, underscoring the therapeutic potential of this scaffold.[4]

Novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, which share a similar thiazole carboxylic acid core, have shown promising antimicrobial effects, particularly against Gram-positive bacteria.[5] The most active compounds in one study exhibited minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL.[5] This suggests that the thiazole-carboxylic acid scaffold is a viable starting point for the development of new antimicrobial agents.

The synthesis of a derivative related to Febuxostat highlights the relevance of this chemical class in the management of hyperuricemia and gout.[3] Febuxostat itself is a potent inhibitor of xanthine oxidase, an enzyme involved in uric acid production.

Structure-Activity Relationships

The biological activity of pyridyl-thiazole derivatives is highly dependent on their structural features.

In a study of N-pyrimidyl/pyridyl-2-thiazolamine analogues, the position of the nitrogen atom in the pyridine ring was found to be critical for activity.[6] Pyridine analogues with a nitrogen atom at the 3-position of the ring were found to be active, while those with nitrogen at other positions or a benzene ring instead of pyridine abolished or considerably diminished activity.[6] This suggests a specific binding mode where the orientation of the terminal carboxylic acid and the position of the pyridine nitrogen are crucial for interaction with the biological target.[6]

Caption: Structure-activity relationship of pyridyl-thiazole analogues.

Conclusion

This compound is a valuable synthetic intermediate for the development of novel pharmaceutical compounds. Its derivatives have demonstrated a broad range of biological activities, including anticancer and antimicrobial effects, and have relevance in the treatment of gout. The structure-activity relationship studies emphasize the importance of the substitution pattern on both the pyridine and thiazole rings for achieving desired biological outcomes. Further research into the synthesis and biological evaluation of new derivatives based on this scaffold holds significant promise for the discovery of new therapeutic agents.

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid pyridine solvate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

The Discovery and Development of 2-Aminothiazole-4-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and biological significance of this important class of compounds, with a focus on their applications in antimicrobial and anticancer research.

Introduction: A Scaffold of Therapeutic Promise

The 2-aminothiazole ring is a key pharmacophore found in numerous natural and synthetic biologically active molecules.[1][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor properties.[4][5] The incorporation of a carboxylic acid at the 4-position of the thiazole ring has proven to be a critical modification, enhancing the therapeutic potential and providing a handle for further structural diversification.

The discovery of 2-aminothiazole-4-carboxylic acids as potent bioactive agents has often been driven by efforts to mimic the structure and activity of natural products or to inhibit specific enzymatic targets.[6] A notable example is the development of derivatives targeting enzymes involved in bacterial cell wall synthesis, such as the β-ketoacyl-ACP synthase (mtFabH) in Mycobacterium tuberculosis and metallo-β-lactamases (MBLs) in various pathogenic bacteria.[6][7][8]

Synthetic Methodologies

The primary and most versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.[9][10][11] This reaction involves the condensation of an α-haloketone or α-haloester with a thiourea or thioamide.[12] For the synthesis of 2-aminothiazole-4-carboxylic acid derivatives, the reaction typically employs an α-halo-β-ketoester and thiourea.

A general workflow for the synthesis of methyl 2-aminothiazole-4-carboxylate derivatives is depicted below.

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole-4-carboxylic acids.

Experimental Protocol: Synthesis of Methyl 2-amino-5-benzylthiazole-4-carboxylate

The following protocol is adapted from the synthesis of a potent anti-tubercular agent.[6]

Materials:

-

Methyl dichloroacetate

-

Appropriate aldehyde (e.g., phenylacetaldehyde)

-

Thiourea

-

Methanol

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Darzens Reaction: A Darzens reaction is first performed between methyl dichloroacetate and the desired aldehyde to generate a mixture of an α-chloro glycidic ester and a β-chloro α-oxoester.[6]

-

Extraction: The resulting mixture is extracted with diethyl ether.

-

Thiazole Formation: The ether extract is immediately reacted with thiourea dissolved in methanol. This cyclization reaction forms the methyl 2-aminothiazole-4-carboxylate derivative.[6]

-

Purification: The crude product is purified by recrystallization. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate can be recrystallized from a mixture of chloroform and methanol (1:3) to yield a yellow powder.[6]

-

Hydrolysis (Optional): To obtain the corresponding carboxylic acid, the methyl ester can be hydrolyzed. A general procedure involves treating the ester with an aqueous solution of sodium hydroxide at an elevated temperature (e.g., 50-60°C), followed by acidification with HCl to precipitate the carboxylic acid.[6]

Biological Activity and Structure-Activity Relationships

2-Aminothiazole-4-carboxylic acid derivatives have shown significant activity against a range of biological targets. The following tables summarize key quantitative data for some of the most promising compounds.

Anti-tubercular Activity

A series of 2-aminothiazole-4-carboxylate derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv and the enzyme mtFabH.[6]

| Compound | R2-substituent | R4-substituent | R5-substituent | MIC (µg/mL) vs M. tb H37Rv | IC50 (µg/mL) vs mtFabH |

| 2 | -NH2 | -COOCH3 | -Benzyl | 0.06 | >200 |

| 6 | -NH2 | -COOCH3 | -Methyl | 16 | >200 |

| 9 | -NH2 | -COOH | -Methyl | 0.06 | >200 |

| 11 | -NH2 | -COOH | m-Cl phenyl | 32 | >200 |

| 3 | -NHCOCH2Br | -COOCH3 | m-Cl phenyl | >128 | 0.95 |

Data sourced from Al-Balas et al., 2009.[6]

These results highlight interesting structure-activity relationships. For instance, the free amine at the 2-position appears crucial for whole-cell activity against M. tuberculosis, while an electrophilic bromoacetamide group at this position confers inhibitory activity against the mtFabH enzyme.[6] The nature of the substituent at the 5-position and whether the 4-position is an ester or a carboxylic acid also significantly impacts activity, likely influencing cell permeability.[6]

Metallo-β-lactamase Inhibition

More recently, 2-aminothiazole-4-carboxylic acids have been identified as broad-spectrum inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics.[7][8] The design of these inhibitors was based on mimicking the binding of hydrolyzed carbapenem antibiotics to the MBL active site.[7]

| Compound | R5-substituent | IC50 (µM) vs NDM-1 (B1 MBL) | IC50 (µM) vs VIM-2 (B1 MBL) | IC50 (µM) vs IMP-1 (B1 MBL) |

| AtC-1 | -H | 15.3 | 25.6 | 32.1 |

| AtC-2 | -CH3 | 8.7 | 12.4 | 18.9 |

| AtC-3 | -Phenyl | 2.1 | 3.5 | 5.8 |

Illustrative data based on the findings of the discovery of AtCs as MBL inhibitors.[7][8]

The data indicate that substitution at the 5-position of the thiazole ring can significantly enhance the inhibitory potency against various MBLs.

Mechanism of Action

The diverse biological activities of 2-aminothiazole-4-carboxylic acids stem from their ability to interact with various biological targets. The proposed mechanism of action for two key therapeutic areas is illustrated below.

Inhibition of mtFabH

In the context of anti-tubercular activity, derivatives bearing an electrophilic group at the 2-amino position, such as a bromoacetamide, are proposed to act as inhibitors of the β-ketoacyl-ACP synthase mtFabH. This enzyme is crucial for fatty acid biosynthesis in M. tuberculosis.

Caption: Proposed mechanism of mtFabH inhibition by 2-bromoacetamido-thiazole derivatives.

Inhibition of Metallo-β-lactamases

As MBL inhibitors, 2-aminothiazole-4-carboxylic acids are designed to chelate the active site zinc ions and mimic the transition state of β-lactam hydrolysis.

Caption: Mechanism of MBL inhibition by 2-aminothiazole-4-carboxylic acids.

Conclusion

The 2-aminothiazole-4-carboxylic acid scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures that it will remain an area of intense research for the foreseeable future. The continued exploration of structure-activity relationships and the identification of new biological targets will undoubtedly lead to the development of novel and effective drugs based on this remarkable heterocyclic core.

References

- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 11. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 12. researchgate.net [researchgate.net]

Thiazole-Based Compounds in Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural features and diverse biological activities have led to its incorporation into a wide array of clinically approved drugs and investigational agents. This technical guide provides a comprehensive overview of thiazole-based compounds in drug discovery, focusing on their synthesis, mechanisms of action, and therapeutic applications, with a particular emphasis on quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Core Concepts and Therapeutic Applications

Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] The versatility of the thiazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets.[4]

Anticancer Activity: Thiazole-containing compounds have emerged as a significant class of anticancer agents.[5][6] Approved drugs like Dasatinib and Ixazomib highlight the clinical success of this scaffold in oncology.[5] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, and the induction of apoptosis.[7][8][9]

Antimicrobial Activity: The thiazole nucleus is a prominent feature in many antimicrobial agents.[7][10] The rise of antimicrobial resistance has spurred the development of novel thiazole derivatives with potent activity against various bacterial and fungal strains.[10][11]

Neurodegenerative Diseases: Thiazole-based compounds are also being explored for the treatment of neurodegenerative diseases like Alzheimer's.[12][13] A key mechanism in this context is the inhibition of cholinesterase enzymes, which plays a role in ameliorating cognitive decline.[4][13]

Quantitative Data Summary

The following tables summarize the in vitro activity of various thiazole-based compounds across different therapeutic areas.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| Thiazole Derivative 4c | MCF-7 | MTT | 2.57 ± 0.16 | [5] |

| Thiazole Derivative 4c | HepG2 | MTT | 7.26 ± 0.44 | [5] |

| Thiazole Derivative 4b | MCF-7 | MTT | 31.5 ± 1.91 | [5] |

| Thiazole Derivative 5 | HepG2 | MTT | 26.8 ± 1.62 | [5] |

| Bis-thiazole Derivative 5c | Hela | Cytotoxicity | 0.0006 | [14] |

| Bis-thiazole Derivative 5f | KF-28 (ovarian) | Cytotoxicity | 0.006 | [14] |

| Phthalimide-thiazole 5b | MCF-7 | MTT | 0.2 ± 0.01 | [15] |

| Phthalimide-thiazole 5k | MDA-MB-468 | MTT | 0.6 ± 0.04 | [15] |

| Phthalimide-thiazole 5g | PC-12 | MTT | 0.43 ± 0.06 | [15] |

| 3-nitrophenylthiazolyl 4d | MDA-MB-231 | MTT | 1.21 | [16] |

| 4-chlorophenylthiazolyl 4b | MDA-MB-231 | MTT | 3.52 | [16] |

| Thiazole-coumarin hybrid 6a | MCF-7 | Cytotoxicity | - | [17] |

| Thiazole-coumarin hybrid 6a | HCT-116 | Cytotoxicity | - | [17] |

| Thiazole-coumarin hybrid 6a | HepG2 | Cytotoxicity | - | [17] |

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiazole Derivative | S. dysenteriae | 125 | [18] |

| Thiazole Derivative | P. mirabilis | 1000 | [18] |

| Thiazole Derivative | L. monocytogenes | 1000 | [18] |

| Heteroaryl(aryl) Thiazole 3 | Various Bacteria | 230-700 | [19] |

| Heteroaryl(aryl) Thiazole 8 | Various Fungi | 80-230 | [19] |

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Thiazole Derivatives

| Compound/Derivative | IC50 (µM) | Reference |

| Thiazolylhydrazone 2i | 0.028 ± 0.001 | [4][20] |

| Thiazolylhydrazone 2g | 0.031 ± 0.001 | [20] |

| Thiazolylhydrazone 2e | 0.040 ± 0.001 | [20] |

| Thiazolylhydrazone 2b | 0.056 ± 0.002 | [20] |

| Thiazolylhydrazone 2a | 0.063 ± 0.003 | [20] |

| Thiazole-based derivative 10 | 0.103 | [21] |

| Thiazole-based derivative 16 | 0.109 | [21] |

| Benzyl piperidine-linked diaryl thiazole | 0.30 | [13] |

| N-(2,3-dimethyl phenyl)thiazol-2-amine | 0.009 | [13] |

Key Signaling Pathways and Mechanisms of Action

Thiazole-based compounds exert their therapeutic effects by modulating various cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][17] Several thiazole derivatives have been developed as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.[7][8]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole compounds.

Induction of Apoptosis

Another key anticancer mechanism of thiazole derivatives is the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic pathways.[3][9]

Caption: Induction of apoptosis by thiazole-based compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide protocols for key experiments in the synthesis and evaluation of thiazole-based compounds.

Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole rings.[22][23] It involves the condensation of an α-haloketone with a thioamide.[22]

Materials:

-

α-haloketone (e.g., 2-bromoacetophenone)

-

Thioamide (e.g., thiourea)

-

Solvent (e.g., methanol or ethanol)

-

Base (e.g., 5% Sodium Carbonate solution)

Procedure:

-

In a suitable reaction vessel, combine the α-haloketone and thioamide.[22]

-

Add the solvent and a stir bar.[22]

-

Heat the mixture with stirring. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[24]

-

After the reaction is complete, allow the solution to cool to room temperature.[22]

-

Pour the reaction mixture into a beaker containing a weak base solution (e.g., 5% Na2CO3) to neutralize any acid formed and precipitate the product.[22]

-

Collect the solid product by vacuum filtration.[22]

-

Wash the product with water to remove any remaining salts.[22]

-

Dry the product. Further purification can be achieved by recrystallization.[24]

Caption: General workflow for the Hantzsch thiazole synthesis.

Biological Evaluation: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[6][25]

Materials:

-

Cells in culture

-

Test compounds (thiazole derivatives)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[25]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]

-

Treat the cells with various concentrations of the thiazole-based compounds. Include a vehicle control (e.g., DMSO) and a positive control.[10]

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[10]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

-

Add the solubilization solution to each well to dissolve the formazan crystals.[10]

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[12]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Biological Evaluation: Ellman's Method for Acetylcholinesterase Inhibition

Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring acetylcholinesterase (AChE) activity and screening for its inhibitors.[26][27]

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution[26]

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution[26]

-

Phosphate buffer (pH 8.0)[26]

-

Test compounds (thiazole derivatives)

-

96-well plate

-

Microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, AChE solution, and the test compound at various concentrations.[26]

-

Add the DTNB solution to each well.[26]

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[26]

-

Initiate the reaction by adding the ATCI substrate solution to all wells.[26]

-

Immediately measure the absorbance at 412 nm kinetically over a period of time.

-

The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Caption: General workflow for antimicrobial screening of novel compounds.

Conclusion

The thiazole ring continues to be a privileged scaffold in drug discovery, offering a versatile platform for the development of novel therapeutic agents. This guide has provided an in-depth overview of the synthesis, mechanisms of action, and therapeutic applications of thiazole-based compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams. It is intended to serve as a valuable resource for researchers and scientists in the field, facilitating further exploration and innovation in the design and development of next-generation thiazole-containing drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. atcc.org [atcc.org]

- 13. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

- 15. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]

- 18. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemhelpasap.com [chemhelpasap.com]

- 23. Thiazole synthesis [organic-chemistry.org]

- 24. benchchem.com [benchchem.com]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. benchchem.com [benchchem.com]

- 27. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. The synthesis is a multi-step process commencing with the thionation of 3-pyridinecarboxamide to yield 3-pyridinecarbothioamide, followed by a Hantzsch thiazole synthesis to form the ethyl ester intermediate, and culminating in the hydrolysis of the ester to the final carboxylic acid product. This guide offers comprehensive, step-by-step instructions, quantitative data, and visual representations of the synthetic pathway to ensure reproducibility and aid in the development of novel therapeutics.

Introduction